molecular formula C6H14NOP B14393541 1-Amino-1lambda~5~-phosphepan-1-one CAS No. 88349-60-4

1-Amino-1lambda~5~-phosphepan-1-one

Cat. No.: B14393541
CAS No.: 88349-60-4
M. Wt: 147.16 g/mol
InChI Key: PEAICWPEXAPGTJ-UHFFFAOYSA-N
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Description

1-Amino-1lambda~5~-phosphepan-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of an amino group and a lambda5 phosphorus atom within a cyclic structure, making it a subject of study in organic and inorganic chemistry.

Preparation Methods

The synthesis of 1-Amino-1lambda~5~-phosphepan-1-one typically involves the reaction of phosphorus-containing precursors with amines under controlled conditions. One common synthetic route includes the use of phosphorus trichloride (PCl~3~) and an appropriate amine, followed by cyclization to form the desired cyclic structure. Industrial production methods may involve large-scale reactions in specialized reactors to ensure purity and yield.

Chemical Reactions Analysis

1-Amino-1lambda~5~-phosphepan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~), leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH~4~), resulting in the formation of phosphines.

    Substitution: The amino group can participate in substitution reactions with halogenated compounds, leading to the formation of substituted derivatives. Common reagents and conditions for these reactions include the use of solvents like dichloromethane (CH~2~Cl~2~) and controlled temperatures to optimize reaction rates and yields.

Scientific Research Applications

1-Amino-1lambda~5~-phosphepan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.

    Biology: The compound is investigated for its potential role in biochemical pathways involving phosphorus-containing molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of advanced materials and as a precursor for the production of phosphorus-containing polymers.

Mechanism of Action

The mechanism by which 1-Amino-1lambda~5~-phosphepan-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its binding affinity and the nature of the target. The pathways involved often include phosphorylation and dephosphorylation reactions, which are crucial in cellular signaling and metabolism.

Comparison with Similar Compounds

1-Amino-1lambda~5~-phosphepan-1-one can be compared with other phosphorus-containing compounds such as:

    1-Amino-5-phosphonoindan-1-carboxylic acid: This compound is used in neuroscience research as a selective antagonist for metabotropic glutamate receptors.

    Phosphine oxides: These compounds are known for their stability and are used in various industrial applications.

    Phosphines: These are widely used as ligands in coordination chemistry and have applications in catalysis. The uniqueness of this compound lies in its cyclic structure and the presence of both an amino group and a lambda5 phosphorus atom, which confer distinct chemical and biological properties.

Properties

CAS No.

88349-60-4

Molecular Formula

C6H14NOP

Molecular Weight

147.16 g/mol

IUPAC Name

1-oxo-1λ5-phosphepan-1-amine

InChI

InChI=1S/C6H14NOP/c7-9(8)5-3-1-2-4-6-9/h1-6H2,(H2,7,8)

InChI Key

PEAICWPEXAPGTJ-UHFFFAOYSA-N

Canonical SMILES

C1CCCP(=O)(CC1)N

Origin of Product

United States

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